1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide
Overview
Description
1-(2-Chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide involves several steps, starting with the preparation of 2-chlorobenzoyl chloride. This intermediate is typically synthesized by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine . The resulting 2-chlorobenzoyl chloride is then reacted with N,N-dipropylpiperidine-4-carboxamide under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using high-purity reagents and efficient catalysts .
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide stands out due to its unique chemical structure and properties. Similar compounds include:
N-(2-chlorobenzoyl)indole: Known for its use in photochemical reactions and its ability to undergo photo-induced electron transfer.
2-chlorobenzoyl chloride: A key intermediate in the synthesis of various organic compounds.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h5-8,15H,3-4,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOFVGJFILQEKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.